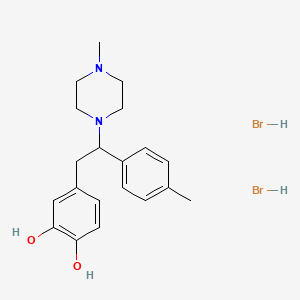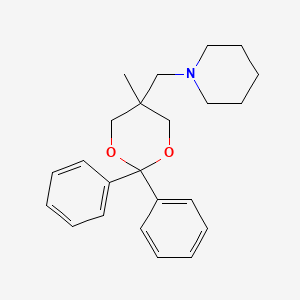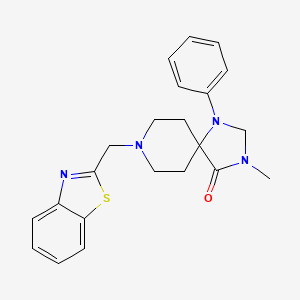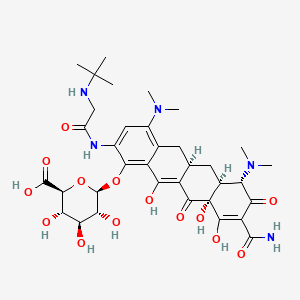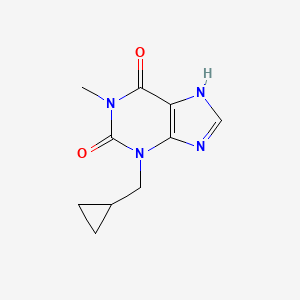
Khellactone, trans-(+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Khellactone, trans-(+)-: is a naturally occurring compound found in various plants, particularly in the Apiaceae family. It is a type of angular pyranocoumarin, known for its diverse biological activities, including anti-inflammatory, anti-HIV, and anti-hypertensive properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Khellactone, trans-(+)- typically involves the extraction from plant sources such as Peucedani Radix. The process includes several steps of purification and isolation using techniques like solid-phase extraction and chiral high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Khellactone, trans-(+)- is less common due to its complex structure and the need for enantiospecific synthesis. advancements in chiral separation techniques have made it possible to produce this compound in larger quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Khellactone, trans-(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Khellactone, trans-(+)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Khellactone, trans-(+)- involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes like soluble epoxide hydrolase, which plays a role in inflammation . Additionally, it modulates the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .
Vergleich Mit ähnlichen Verbindungen
- Praeruptorin A
- Praeruptorin B
- Praeruptorin E
- cis-Khellactone
Comparison: Khellactone, trans-(+)- is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetic properties. Compared to its cis-isomer, trans-(+)-khellactone exhibits different metabolic pathways and therapeutic effects . The praeruptorins, while structurally similar, have distinct pharmacological profiles and are often studied alongside khellactone derivatives to understand their combined effects .
Eigenschaften
CAS-Nummer |
20516-17-0 |
|---|---|
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
(9S,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1 |
InChI-Schlüssel |
HKXQUNNSKMWIKJ-YPMHNXCESA-N |
Isomerische SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Kanonische SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)

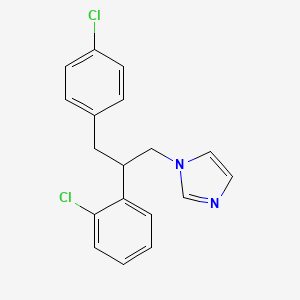
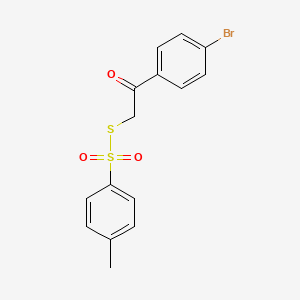
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
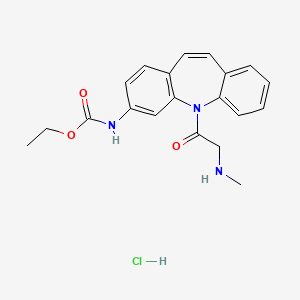
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
